molecular formula C3H6N4O B1346148 (5-amino-1H-1,2,4-triazol-3-yl)methanol CAS No. 63870-39-3

(5-amino-1H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1346148
CAS No.: 63870-39-3
M. Wt: 114.11 g/mol
InChI Key: WQWSMVWRGAFPJX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that 1,2,4-triazoles have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .

Mode of Action

It’s known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .

Biochemical Pathways

It’s known that the interaction between 1,2,4-triazole derivatives and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Pharmacokinetics

It’s known that 1,2,4-triazole derivatives have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .

Result of Action

It’s known that the extensive hydrogen bonding interactions between the cations and anions lead to a complex 3d network, which contribute greatly to the high density, insensitivity and thermal stability of the 1,2,4-triazole derivatives .

Action Environment

It’s known that the cationic form of 1,2,4-triazole derivatives can decrease the sensitivity and elevate the nitrogen content of the target salts effectively . Some of these salts exhibit reasonable physical properties, such as good thermal stability (up to 407 °C) and reasonable impact sensitivities .

Biochemical Analysis

Biochemical Properties

(5-amino-1H-1,2,4-triazol-3-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s ability to form stable complexes with its targets is crucial for its biological activity. For instance, its interaction with kinases involves binding to the ATP-binding site, thereby preventing ATP from accessing the site and inhibiting the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell survival and proliferation. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit enzymes involved in the synthesis of nucleotides and amino acids, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins is essential for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol typically involves the reaction of aminoguanidine with malonic acid in acidic aqueous solutions. The reaction conditions, including the molar ratio and concentration of the reactants, temperature, and time, significantly influence the yield of the desired product . Another common method involves the intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides .

Industrial Production Methods: Industrial production of (5-amino-1H-1,2,4-triaz

Properties

IUPAC Name

(3-amino-1H-1,2,4-triazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWSMVWRGAFPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950001
Record name (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol
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Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63870-39-3, 27277-03-8
Record name Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27277-03-8
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Record name (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-amino-1H-1,2,4-triazol-3-yl)methanol
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